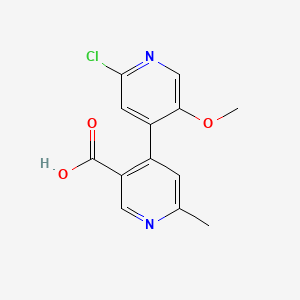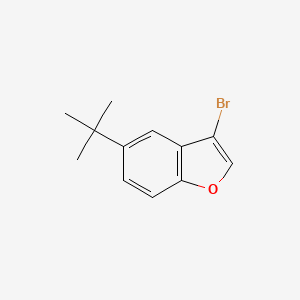
4-(2-chloro-5-methoxypyridin-4-yl)-6-methylpyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chloro-5-methoxypyridin-4-yl)-6-methylpyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro and methoxy group on the pyridine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-5-methoxypyridin-4-yl)-6-methylpyridine-3-carboxylic acid typically involves multiple steps. One common method includes the reaction of 2-chloro-5-methoxypyridine with a suitable methylating agent to introduce the methyl group at the 6-position. This is followed by carboxylation to introduce the carboxylic acid group at the 3-position. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-chloro-5-methoxypyridin-4-yl)-6-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxy-substituted pyridine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution of the chloro group can produce various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-chloro-5-methoxypyridin-4-yl)-6-methylpyridine-3-carboxylic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(2-chloro-5-methoxypyridin-4-yl)-6-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins, affecting their function. The carboxylic acid group can form ionic bonds with amino acid residues in enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-5-methoxypyridine-4-boronic acid: Shares the chloro and methoxy substitution pattern but differs in the presence of a boronic acid group.
2-chloro-4-pyridinylmethanol: Similar chloro substitution but contains a hydroxymethyl group instead of a carboxylic acid.
Uniqueness
4-(2-chloro-5-methoxypyridin-4-yl)-6-methylpyridine-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions and modifications.
Eigenschaften
Molekularformel |
C13H11ClN2O3 |
|---|---|
Molekulargewicht |
278.69 g/mol |
IUPAC-Name |
4-(2-chloro-5-methoxypyridin-4-yl)-6-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11ClN2O3/c1-7-3-8(10(5-15-7)13(17)18)9-4-12(14)16-6-11(9)19-2/h3-6H,1-2H3,(H,17,18) |
InChI-Schlüssel |
MGCAZYXTPDSVGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=N1)C(=O)O)C2=CC(=NC=C2OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)









![Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B13687545.png)
![5-Formyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-1,3-benzoxazole-7-carbonitrile](/img/structure/B13687553.png)
![Ethyl 3-Oxo-3-[(3-oxo-2-butyl)amino]propanoate](/img/structure/B13687556.png)

